Core Applications in Research and Drug Development
Core Applications in Research and Drug Development
An In-depth Technical Guide to the Applications of Deuterated Cyclohexanemethanol (B47985)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications, physicochemical properties, and experimental considerations for deuterated cyclohexanemethanol, with a focus on Cyclohexanemethanol-d11. This stable isotope-labeled compound serves as a critical tool in bioanalytical and synthetic chemistry, particularly within the realm of pharmaceutical research and development.
Deuterated cyclohexanemethanol, most commonly available as Cyclohexanemethanol-d11, has two primary applications in the scientific field:
-
Internal Standard for Quantitative Bioanalysis: The most prevalent use of Cyclohexanemethanol-d11 is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] In pharmacokinetic (PK) studies, where the precise measurement of a drug's concentration in biological matrices like plasma or urine is crucial, a reliable IS is indispensable.[2][3] Because its chemical and physical properties are nearly identical to the non-labeled analyte, a deuterated IS co-elutes during chromatography and experiences the same sample preparation variability and matrix effects (ion suppression or enhancement).[4] The mass spectrometer can distinguish the deuterated standard from the analyte by its higher mass. By calculating the peak area ratio of the analyte to the known concentration of the IS, analysts can achieve highly accurate and precise quantification, correcting for experimental variations.[2]
-
Reagent in Synthetic Chemistry: Cyclohexanemethanol-d11 is also utilized as an isotopic labeled analog of cyclohexanemethanol.[5] It serves as a chemical reagent in the multi-step synthesis of potent inhibitors of cyclin-dependent kinases 1 & 2 (CDK1 and CDK2).[5][6] CDKs are a family of kinases that play a critical role in regulating cell cycle progression, and their inhibition is a key strategy in the development of anticancer therapeutics.[7][8] Using the deuterated version allows researchers to trace the metabolic fate of the cyclohexanemethanol moiety in more complex molecules.
Physicochemical Properties
Quantitative data for deuterated and non-deuterated cyclohexanemethanol are summarized below for easy comparison. These properties are essential for method development, particularly in chromatography and sample preparation.
| Property | Cyclohexanemethanol-d11 (Deuterated) | Cyclohexanemethanol (Non-deuterated) |
| CAS Number | 1215077-50-1 | 100-49-2 |
| Molecular Formula | C₇H₃D₁₁O | C₇H₁₄O |
| Molecular Weight | 125.26 g/mol | 114.19 g/mol |
| Appearance | Clear, Colorless Liquid | Clear, Colorless Liquid |
| Boiling Point | Not explicitly available | 181 °C |
| Density | Not explicitly available | 0.928 g/mL at 25 °C |
| Refractive Index | Not explicitly available | n20/D 1.465 |
| Flash Point | Not explicitly available | 71 °C / 159.8 °F |
| Storage Temperature | 2-8°C or -20°C | Store below +30°C |
Data sourced from various chemical suppliers and databases.[5][6][9][10]
Key Experimental Protocols
While a protocol specifically detailing the use of Cyclohexanemethanol-d11 was not found in the available literature, the following represents a standard, widely accepted methodology for using a deuterated internal standard in a preclinical in vivo pharmacokinetic study.
Protocol: Quantification of a Drug in Rat Plasma Using a Deuterated Internal Standard via LC-MS/MS
Objective: To determine the concentration-time profile of a drug candidate in plasma following intravenous and oral administration to Sprague-Dawley rats.
Materials:
-
Drug candidate and its corresponding deuterated internal standard (e.g., Cyclohexanemethanol-d11 if used as an IS for a related analyte).
-
Male Sprague-Dawley rats.
-
K₂EDTA tubes for blood collection.
-
Acetonitrile (B52724) (ACN), LC-MS grade, with 0.1% formic acid.
-
Methanol (MeOH), LC-MS grade.
-
Water, LC-MS grade.
-
Microcentrifuge tubes or 96-well plates.
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 HPLC column (e.g., 50 x 2.1 mm, 1.8 µm).
Methodology:
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of the drug and the deuterated IS in methanol.
-
IS Working Solution (e.g., 50 ng/mL): Prepare a working solution of the deuterated IS by diluting the stock solution with a 50:50 mixture of acetonitrile and water. The final concentration should be chosen to provide a robust signal in the mass spectrometer.
-
Calibration Standards and Quality Controls (QCs): Prepare serial dilutions of the drug stock solution in blank rat plasma to create calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
2. Animal Dosing and Sample Collection:
-
Acclimate rats for at least one week prior to the study.
-
Fast animals overnight before dosing.
-
Administer the drug at a predetermined dose via intravenous (IV) injection and/or oral gavage (PO).
-
Collect blood samples (approx. 200 µL) at specified time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into K₂EDTA tubes.
-
Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
3. Sample Preparation (Protein Precipitation): [3]
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of each plasma sample (calibrator, QC, or study sample) in a microcentrifuge tube, add 200 µL of the IS working solution (prepared in acetonitrile to act as the precipitation solvent).
-
Vortex the mixture vigorously for 30-60 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from endogenous matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion ([M+H]⁺ or [M-H]⁻) and a stable product ion for both the analyte and the deuterated internal standard. The precursor ion for the IS will be heavier than the analyte by the number of deuterium (B1214612) atoms incorporated.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the QC and study samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of complex processes. The following diagrams illustrate the experimental workflow for a pharmacokinetic study and the logical principle behind using a deuterated internal standard.
Caption: End-to-end workflow for a preclinical pharmacokinetic study.
Caption: Logic of using a deuterated IS to correct for variability.
References
- 1. Cyclohexanemethanol (CAS 100-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Cyclohexanemethanol | 100-49-2 [chemicalbook.com]
